4-[(6-Phenylhexanoyl)amino]butanoic acid
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Overview
Description
4-[(6-Phenylhexanoyl)amino]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. It consists of a butanoic acid backbone with an amide linkage to a phenylhexanoyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Phenylhexanoyl)amino]butanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 6-phenylhexanoic acid and 4-aminobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Phenylhexanoyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
4-[(6-Phenylhexanoyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Phenylhexanoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The phenylhexanoyl group may interact with hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A simpler analog without the phenylhexanoyl group.
6-Phenylhexanoic acid: Lacks the amide linkage to butanoic acid.
Uniqueness
4-[(6-Phenylhexanoyl)amino]butanoic acid is unique due to its combined structural features, which confer specific chemical and biological properties not found in its simpler analogs. The presence of both the phenylhexanoyl and butanoic acid moieties allows for diverse interactions and reactivity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
741694-78-0 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-(6-phenylhexanoylamino)butanoic acid |
InChI |
InChI=1S/C16H23NO3/c18-15(17-13-7-12-16(19)20)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18)(H,19,20) |
InChI Key |
CHEHZOWVFUZQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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